molecular formula C23H16FN3O2 B2816476 (2Z)-3-(1H-1,3-benzodiazol-2-yl)-N-(3-fluorophenyl)-7-methoxy-2H-chromen-2-imine CAS No. 2321338-20-7

(2Z)-3-(1H-1,3-benzodiazol-2-yl)-N-(3-fluorophenyl)-7-methoxy-2H-chromen-2-imine

Cat. No. B2816476
CAS RN: 2321338-20-7
M. Wt: 385.398
InChI Key: AFFPTMQKJZQZEJ-BZZOAKBMSA-N
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Description

(2Z)-3-(1H-1,3-benzodiazol-2-yl)-N-(3-fluorophenyl)-7-methoxy-2H-chromen-2-imine is a synthetic compound which belongs to the class of imines. It is a potential drug candidate that has been extensively studied for its therapeutic applications in various diseases. This compound has shown promising results in preclinical studies and has the potential to be developed as a novel drug for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of (2Z)-3-(1H-1,3-benzodiazol-2-yl)-N-(3-fluorophenyl)-7-methoxy-2H-chromen-2-imine is not fully understood. However, it is believed to exert its therapeutic effects by targeting various molecular pathways involved in the pathogenesis of diseases. For example, it has been shown to inhibit the activity of enzymes involved in the inflammatory response, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
(2Z)-3-(1H-1,3-benzodiazol-2-yl)-N-(3-fluorophenyl)-7-methoxy-2H-chromen-2-imine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress in animal models of inflammation. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using (2Z)-3-(1H-1,3-benzodiazol-2-yl)-N-(3-fluorophenyl)-7-methoxy-2H-chromen-2-imine in lab experiments include its potent therapeutic effects, its relatively low toxicity, and its ability to target multiple molecular pathways involved in the pathogenesis of diseases. However, its limitations include its complex synthesis method, its limited solubility in aqueous solutions, and its potential for off-target effects.

Future Directions

There are several future directions for the research on (2Z)-3-(1H-1,3-benzodiazol-2-yl)-N-(3-fluorophenyl)-7-methoxy-2H-chromen-2-imine. One direction is to further explore its potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Another direction is to investigate its potential as a therapeutic agent for the treatment of autoimmune diseases. Additionally, further studies are needed to understand its mechanism of action and to optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

The synthesis of (2Z)-3-(1H-1,3-benzodiazol-2-yl)-N-(3-fluorophenyl)-7-methoxy-2H-chromen-2-imine involves a multistep process. The first step involves the synthesis of 3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one by the reaction of 2-aminobenzimidazole with 2-hydroxyacetophenone. The second step involves the reaction of 3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one with 3-fluoroaniline to obtain 3-(1H-1,3-benzodiazol-2-yl)-N-(3-fluorophenyl)-2H-chromen-2-imine. The final step involves the reaction of 3-(1H-1,3-benzodiazol-2-yl)-N-(3-fluorophenyl)-2H-chromen-2-imine with methoxyamine hydrochloride to obtain (2Z)-3-(1H-1,3-benzodiazol-2-yl)-N-(3-fluorophenyl)-7-methoxy-2H-chromen-2-imine.

Scientific Research Applications

(2Z)-3-(1H-1,3-benzodiazol-2-yl)-N-(3-fluorophenyl)-7-methoxy-2H-chromen-2-imine has been extensively studied for its therapeutic applications in various diseases. It has shown promising results in preclinical studies for the treatment of cancer, Alzheimer's disease, and inflammation. This compound has also been studied for its potential as a neuroprotective agent.

properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-N-(3-fluorophenyl)-7-methoxychromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3O2/c1-28-17-10-9-14-11-18(22-26-19-7-2-3-8-20(19)27-22)23(29-21(14)13-17)25-16-6-4-5-15(24)12-16/h2-13H,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFPTMQKJZQZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=NC3=CC(=CC=C3)F)O2)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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